

Origin and derivation of pentaerythritol tetraisostearate from isostearic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pentaerythritol tetraisostearate*

Cat. No.: *B1582805*

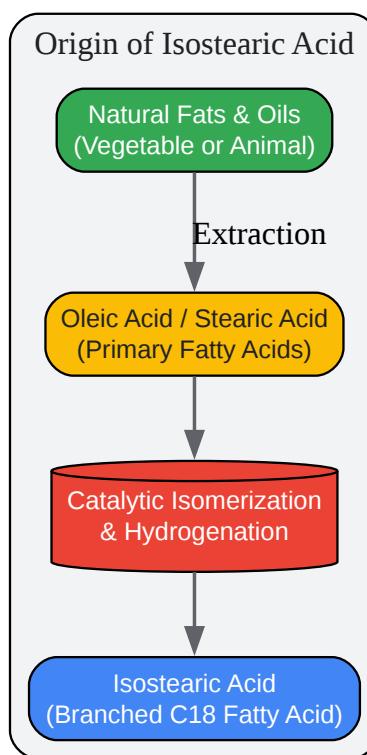
[Get Quote](#)

An In-depth Technical Guide to the Origin and Synthesis of **Pentaerythritol Tetraisostearate**

Introduction

Pentaerythritol Tetraisostearate (CAS No. 62125-22-8) is a high-molecular-weight synthetic ester prized for its exceptional thermal stability, water resistance, and unique sensory properties.^[1] Composed of a central pentaerythritol core esterified with four isostearic acid chains, it functions as a versatile emollient, skin-conditioning agent, viscosity modifier, and binder in various industries.^{[2][3]} Its non-greasy, moisturizing feel makes it a preferred ingredient in skincare, color cosmetics, and hair care products.^[1] For pharmaceutical and drug development professionals, it serves as a valuable excipient and lubricant in drug formulations, enhancing stability and performance.^{[4][5]}

This technical guide provides a comprehensive overview of the origin of its core precursor, isostearic acid, and details the chemical derivation of **pentaerythritol tetraisostearate**, including reaction pathways, experimental protocols, and quantitative process data.


Chapter 1: Origin of the Precursors

The synthesis of **pentaerythritol tetraisostearate** relies on two primary reactants: isostearic acid and pentaerythritol. Understanding their origins is fundamental to appreciating the final product's characteristics.

Isostearic Acid

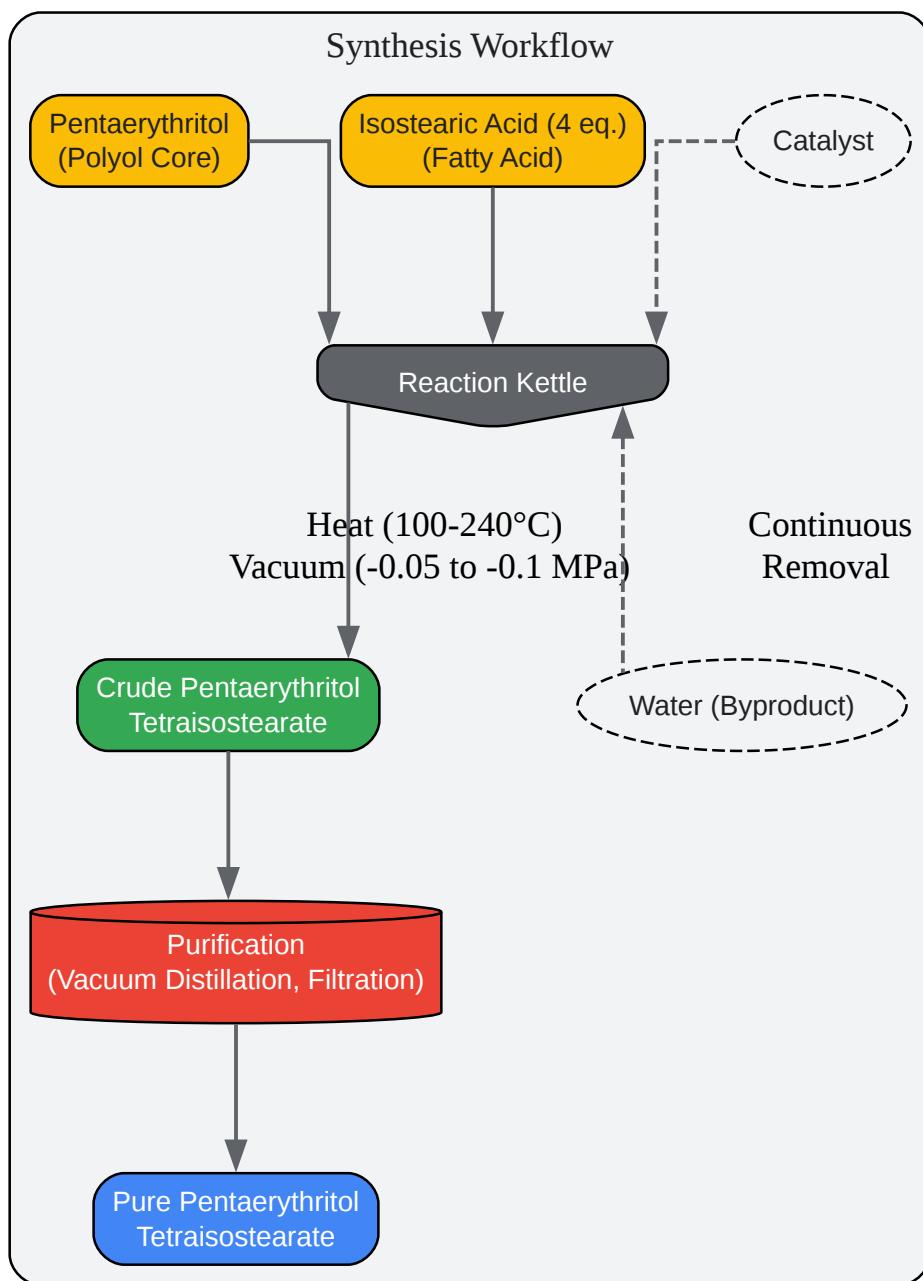
Isostearic acid ($C_{18}H_{36}O_2$) is a saturated, branched-chain fatty acid.^{[6][7]} Unlike its linear isomer, stearic acid, isostearic acid is a clear, oily liquid at room temperature, a property that imparts desirable fluidity and spreadability to final formulations.^[7] Its branched structure is key to its excellent thermal and oxidative stability.^[7]

The primary production route for isostearic acid begins with natural, renewable sources such as vegetable oils (e.g., soybean, palm, rapeseed) or animal fats.^{[6][8]} These fats and oils are rich in oleic acid or stearic acid. The manufacturing process typically involves the clay-catalyzed oligomerization and subsequent hydrogenation of oleic acid or the isomerization of stearic acid.^{[6][8]} This process rearranges the linear molecular structure into a branched one, yielding isostearic acid.^[6]

[Click to download full resolution via product page](#)

Figure 1: Derivation pathway of Isostearic Acid from natural sources.

Pentaerythritol


Pentaerythritol ($C(CH_2OH)_4$) is a polyol containing four primary hydroxyl groups. Its symmetrical, compact structure is the foundation for the resulting tetraester's high viscosity and

thermal stability. It is produced industrially through the condensation of formaldehyde and acetaldehyde in the presence of a base catalyst.

Chapter 2: Synthesis of Pentaerythritol Tetraisostearate

The principal method for synthesizing **pentaerythritol tetraisostearate** is the direct esterification of pentaerythritol with isostearic acid.^[9] This reaction involves the formation of an ester linkage between each of the four hydroxyl groups of pentaerythritol and the carboxyl group of an isostearic acid molecule, releasing four molecules of water as a byproduct.^[9]

The reaction is a series of four consecutive esterifications, progressing through mono-, di-, and tri-ester intermediates before reaching the final tetra-ester product.^[9] To ensure a high yield of the desired tetra-ester, the reaction equilibrium must be shifted towards the products. This is typically achieved by continuously removing the water byproduct under vacuum and using a molar excess of isostearic acid.^{[2][9]}

[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for the synthesis of **Pentaerythritol Tetraisostearate**.

Catalytic Systems

A catalyst is essential to achieve practical reaction rates. Both homogeneous and heterogeneous catalysts are employed in industrial production.

- **Homogeneous Catalysts:** These are soluble in the reaction medium and include traditional protonic acids like p-toluenesulfonic acid and organometallic compounds such as stannous oxide, which is noted for its high efficiency.[9][10]
- **Heterogeneous (Solid Acid) Catalysts:** These are insoluble and offer the advantages of easier separation from the product, reduced waste, and potential for recycling.[9] Examples include composite metal oxides and supported catalysts like $\text{SiO}_2\text{--Al}_2\text{O}_3$.[9][11]

Chapter 3: Experimental Protocols

The following section outlines a generalized experimental protocol for the synthesis of **pentaerythritol tetraisostearate** based on common industrial practices described in patent literature.

Materials

- Pentaerythritol
- Isostearic Acid
- Catalyst (e.g., Stannous Oxide, Composite Metal Oxide)
- Inert Gas (Nitrogen)

Generalized Synthesis Protocol

- **Charging the Reactor:** A reaction kettle is charged with pentaerythritol and isostearic acid. The molar ratio of pentaerythritol to isostearic acid is typically between 1:3.8 and 1:4.8 to drive the reaction to completion.[10]
- **Catalyst Addition:** The selected catalyst is added. The amount can range from 0.01-0.3% of the pentaerythritol mass or 0.2-1% of the isostearic acid mass, depending on the specific catalyst and process.[10][11][12]
- **Inerting and Heating:** The system is purged with nitrogen to prevent oxidation. The mixture is then heated with stirring to the target reaction temperature, which typically ranges from 100°C to 240°C.[10][12]

- Esterification Reaction: The reaction is conducted under vacuum (e.g., -0.05 to -0.1 MPa) to continuously remove the water byproduct.[10][11] The reaction time can vary significantly, from as short as 0.5 hours to as long as 24 hours, depending on the temperature, catalyst efficiency, and desired conversion rate.[10][12] Reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC) or by measuring the acid value of the mixture.[10]
- Purification: Upon completion, the crude product is purified. If a solid catalyst was used, it is first removed by filtration.[11] The product is then treated under reduced pressure at an elevated temperature (e.g., 100-130°C) to distill off any remaining water and unreacted volatile materials.[11] Further purification may involve alkali washing to neutralize residual acidity, followed by water washing and a final filtration step to yield the final high-purity product.[12]

Chapter 4: Quantitative Data and Physicochemical Properties

The efficiency and outcome of the synthesis are highly dependent on the chosen reaction parameters. The tables below summarize quantitative data from various reported methodologies and the key properties of the final product.

Table 1: Summary of Reaction Conditions and Outcomes

Parameter	Method 1[10]	Method 2[11]	Method 3[12]
Molar Ratio (Pentaerythritol:Isostearic Acid)	1 : 3.8 - 4.8	1 : 4.0 - 4.2	1 : 4.0 - 4.4
Catalyst	Stannous Oxide	Composite Metal Oxide	p-Toluenesulfonic Acid
Catalyst Loading	0.01-0.3:1 (mass ratio to pentaerythritol)	0.2-1% (of isostearic acid wt.)	0.1-1% (of isostearic acid wt.)
Temperature (°C)	100 - 160	140 - 150	160 - 240
Reaction Time (hours)	0.5 - 12	4 - 5	10 - 24
Pressure	Vacuum (-0.1 to -0.05 MPa)	Atmospheric / Vacuum	Atmospheric / Vacuum
Yield (%)	>95% (Purity)	97.4% - 99.2%	96.0% - 98.0%
Final Acid Number (mg KOH/g)	Not specified	0.10 - 0.20	0.12 - 0.22

Table 2: Physicochemical Properties of Pentaerythritol Tetraisostearate

Property	Value	Source
Molecular Formula	C ₇₇ H ₁₄₈ O ₈	[13] [14]
Molecular Weight	1202.0 g/mol	[13] [14]
Appearance	Crystalline solid; Viscous, oily liquid	[2] [13] [14]
Density	~0.914 g/cm ³	[9]
Boiling Point	~990.5°C @ 760 mmHg (est.)	[9] [14]
Flash Point	~339.5°C (est.)	[9] [14]
Solubility	Poorly soluble in water	[3] [14]
IUPAC Name	[3-(16-methylheptadecanoyloxy)-2,2-bis(16-methylheptadecanoyloxymethyl)propyl] 16-methylheptadecanoate	[2] [13]

Chapter 5: Analytical Characterization

To ensure the quality and purity of the final product, several analytical techniques are employed.

- High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative analysis of large, non-volatile molecules like pentaerythritol tetraesters.[\[9\]](#)
- Gas Chromatography (GC) can be used to monitor the progress of the synthesis by analyzing the composition of the product mixture over time.[\[9\]](#)
- Acid Value Titration is a critical quality control measure to quantify the amount of residual unreacted isostearic acid, with lower values indicating higher purity and reaction completion.[\[11\]](#)[\[12\]](#)

- Colorimetric Analysis (e.g., Gardner method) is used to assess the color of the final product, with a lighter color generally being desirable for cosmetic and pharmaceutical applications.
[\[11\]](#)[\[12\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ulprospector.com [ulprospector.com]
- 2. Buy Pentaerythritol tetraisostearate | 62125-22-8 [smolecule.com]
- 3. cir-safety.org [cir-safety.org]
- 4. datahorizzonresearch.com [datahorizzonresearch.com]
- 5. dataintelo.com [dataintelo.com]
- 6. specialchem.com [specialchem.com]
- 7. ISOSTEARIC ACID - Ataman Kimya [atamanchemicals.com]
- 8. grandviewresearch.com [grandviewresearch.com]
- 9. Pentaerythritol tetraisostearate | 62125-22-8 | Benchchem [benchchem.com]
- 10. CN111848403A - Preparation method of pentaerythritol tetraisostearate - Google Patents [patents.google.com]
- 11. CN105801407A - Method for preparing pentaerythritol tetraisostearate - Google Patents [patents.google.com]
- 12. CN101298417A - Preparation of pentaerythritol tetraoctyl stearate - Google Patents [patents.google.com]
- 13. Pentaerythrityl Tetraisostearate | C77H148O8 | CID 173849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. specialchem.com [specialchem.com]
- To cite this document: BenchChem. [Origin and derivation of pentaerythritol tetraisostearate from isostearic acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1582805#origin-and-derivation-of-pentaerythritol-tetraisostearate-from-isostearic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com